(R)-2-(4-benzylpiperazin-2-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2R)-4-benzylpiperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKZUCYKKNQFH-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)CCO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963915 | |
| Record name | 2-(4-Benzylpiperazin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477220-33-0 | |
| Record name | 2-(4-Benzylpiperazin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reversed Phase Hplc for Chemical Purity:a Reversed Phase Hplc Method, Typically Using a C18 Column, is Employed to Separate the Main Compound from Impurities with Different Polarities. a Gradient Elution with a Mobile Phase Consisting of an Aqueous Buffer and an Organic Solvent Like Acetonitrile or Methanol is Often Used to Resolve a Wide Range of Potential Impurities. Detection is Commonly Performed with a Uv Detector.
Key Research Findings: Reversed-phase HPLC methods are standard for the analysis of piperazine-based drug substances. For one glycoprotein IIb/IIIa antagonist containing a piperazine (B1678402) moiety, a gradient HPLC separation was developed to resolve byproducts from the synthesis. nih.gov The successful application of HPLC also extends to the simultaneous determination of active ingredients and preservatives, such as benzyl (B1604629) alcohol, in pharmaceutical preparations. researchgate.netdamascusuniversity.edu.syaustinpublishinggroup.com
Table 4: Example Reversed-Phase HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detector | UV at 210 nm and 254 nm |
Chiral Hplc for Enantiomeric Purity:to Quantify the Enantiomeric Excess E.e. of the R Enantiomer, a Specialized Chiral Hplc Method is Required. This Involves the Use of a Chiral Stationary Phase Csp That Can Differentiate Between the Two Enantiomers.csfarmacie.czpolysaccharide Based Csps E.g., Chiralpak® Ad H, Chiralcel® Od H Are Widely Successful for Separating a Broad Range of Chiral Compounds, Including Amines.chromatographyonline.comunl.ptthe Separation Occurs Because the Two Enantiomers Interact Differently with the Chiral Selector on the Stationary Phase, Leading to Different Retention Times.mdpi.com
Key Research Findings: Chiral HPLC is a well-established technique for monitoring the enantioselective synthesis of chiral amines. mdpi.com In the asymmetric Michael addition of aldehydes to nitroalkenes catalyzed by chiral piperazines, the enantiomeric excess of the products was determined by HPLC analysis on a Chiralpak AD-H column. unl.pt This highlights the method's crucial role in developing and controlling stereoselective reactions.
Table 5: Example Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based CSP (e.g., Chiralpak® AD-H), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 25°C |
| Detector | UV at 220 nm |
Chemical Reactivity and Derivatization of R 2 4 Benzylpiperazin 2 Yl Ethanol
Reactions at the Secondary Amine Nitrogen
The secondary amine at the N1 position of the piperazine (B1678402) ring is a nucleophilic center, making it amenable to a variety of derivatization reactions, including acylation, alkylation, sulfonylation, and the formation of ureas.
N-Acylation Reactions
The secondary amine of (R)-2-(4-benzylpiperazin-2-yl)ethanol can be readily acylated by reaction with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding N-amides. These reactions typically proceed in the presence of a base, like triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrogen chloride or carboxylic acid byproduct. nih.gov For instance, reacting a benzylpiperazine derivative with an acyl chloride in a solvent like tetrahydrofuran (B95107) (THF) at temperatures ranging from 0°C to room temperature yields the desired amide. nih.gov Acid anhydrides are also effective acylating agents, sometimes catalyzed by reagents like 4-(dimethylamino)pyridine (DMAP) under solvent-free conditions. hilarispublisher.comrsc.org
| Acylating Agent | Reagents/Conditions | Product Type |
|---|---|---|
| Acyl Chloride (e.g., Benzoyl chloride) | Triethylamine, THF, 0°C to RT | N-Aroyl-piperazine |
| Acid Anhydride (e.g., Acetic anhydride) | Pyridine or DMAP (cat.), 90°C | N-Acetyl-piperazine |
| Carboxylic Acid | 1,1'-Carbonyldiimidazole (B1668759) (CDI), DCM, 0°C to RT | N-Acyl-piperazine |
N-Alkylation Reactions
N-alkylation of the secondary amine introduces a third substituent onto the piperazine ring. This is commonly achieved by reacting the piperazine with an alkyl halide (e.g., an alkyl chloride or bromide). royalsocietypublishing.org The reaction often includes a base such as potassium carbonate (K2CO3) to scavenge the resulting hydrohalic acid, and a catalyst like potassium iodide (KI) can be used to facilitate the reaction, particularly with alkyl chlorides. nih.gov Other effective alkylating agents include sulfonate esters, such as tosylates. tandfonline.com
| Alkylating Agent | Reagents/Conditions | Product Type |
|---|---|---|
| Alkyl Halide (e.g., Methyl iodide) | K2CO3, Acetonitrile, Reflux | N-Alkyl-piperazine |
| Benzyl (B1604629) Halide (e.g., 4-(chloromethyl)benzyl alcohol) | K2CO3, KI, DCM, Microwave (150W, 120°C) | N-Benzyl-piperazine |
| Alkyl Tosylate (e.g., 2-Fluoroethyl tosylate) | Base (e.g., Triethylamine), DCM | N-Alkyl-piperazine |
Formation of Amide and Urea Derivatives
Amide derivatives are formed through the N-acylation reactions described in section 3.1.1. A common method involves activating a carboxylic acid with a coupling agent like 1,1'-carbonyldiimidazole (CDI) before adding the benzylpiperazine. nih.gov
Urea derivatives are synthesized by reacting the secondary amine with an isocyanate or a related precursor. For example, treatment with chlorosulfonyl isocyanate followed by hydrolysis yields the corresponding urea. hilarispublisher.com This reaction provides a versatile route to a wide array of substituted ureas, which are a prominent class of compounds in medicinal chemistry.
| Derivative Type | Reactant | Reagents/Conditions | Product |
|---|---|---|---|
| Amide | Carboxylic Acid | 1. CDI, DCM; 2. Benzylpiperazine | N-Acyl-piperazine |
| Urea | Isocyanate (e.g., Phenyl isocyanate) | Aprotic solvent (e.g., THF) | N-Phenylcarbamoyl-piperazine |
| Urea | Chlorosulfonyl isocyanate | 1. THF, -10°C; 2. Water | N-Carbamoyl-piperazine |
N-Sulfonylation Reactions
The secondary amine can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to yield sulfonamides. The reaction is typically conducted in the presence of a base like pyridine or triethylamine in a solvent such as dichloromethane (B109758). nih.govnih.gov This transformation is a robust and widely used method for producing piperazine sulfonamides, which are significant pharmacophores. nih.govnih.gov The resulting sulfonamide is chemically stable and alters the basicity and electronic properties of the piperazine nitrogen.
| Sulfonylating Agent | Reagents/Conditions | Product Type |
|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine or Triethylamine, DCM, RT | N-Tosyl-piperazine |
| Methanesulfonyl chloride (MsCl) | Triethylamine, DCM, 0°C to RT | N-Mesyl-piperazine |
| Benzenesulfonyl chloride | Base, Acetonitrile, Reflux | N-Benzenesulfonyl-piperazine |
Reactions at the Primary Alcohol Moiety
The primary alcohol of the 2-hydroxyethyl side chain offers another handle for chemical modification, most notably through oxidation. It is important to note that under certain tosylation conditions (e.g., using tosyl chloride in pyridine), piperazinyl ethanols can undergo a spontaneous conversion to the corresponding ethyl chloride rather than forming the expected O-tosylate. royalsocietypublishing.orgresearchgate.netnih.govnih.gov
Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)
The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov
Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically using dichloromethane as a solvent. nih.gov Modern catalytic methods, such as those employing a TEMPO/copper system, can also achieve selective oxidation to the aldehyde under aerobic conditions.
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include chromic acid (H2CrO4, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent) or potassium permanganate (B83412) (KMnO4), often in alkaline conditions. nih.gov Care must be taken as the piperazine ring itself can be susceptible to oxidation under harsh conditions. researchgate.net
| Desired Product | Oxidizing Agent | Typical Conditions |
|---|---|---|
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) |
| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) |
| Carboxylic Acid | Chromic Acid (Jones Reagent) | Aqueous sulfuric acid, Acetone |
| Carboxylic Acid | Potassium Permanganate (KMnO4) | Aqueous base (e.g., NaOH) |
Esterification and Etherification Reactions
The primary alcohol of this compound is a key functional group for derivatization through esterification and etherification.
Esterification: The hydroxyl group can be readily converted to an ester. Enzymatic methods, prized for their high selectivity and mild reaction conditions, are applicable. For instance, transesterification using a lipase (B570770) such as Candida antarctica lipase B (CALB) with a suitable acyl donor like vinyl acetate (B1210297) can yield the corresponding acetate ester. mdpi.com This approach is analogous to the synthesis of various benzyl and substituted benzyl acetates, where conversions depend on the structure of the alcohol substrate. mdpi.com
Etherification: The synthesis of ethers from the parent alcohol can be accomplished through various established methods. The Mitsunobu reaction provides a reliable route for converting alcohols to a wide array of ethers. nih.gov This reaction typically involves treating the alcohol with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), in the presence of a suitable nucleophile (an alcohol or phenol) to form the desired ether linkage. nih.gov
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents & Conditions | Product Type |
|---|---|---|
| Enzymatic Esterification | Candida antarctica lipase B (CALB), Vinyl Acetate | (R)-2-(4-benzylpiperazin-2-yl)ethyl acetate |
Halogenation of the Hydroxyl Group
The hydroxyl group can be substituted by a halogen atom (Cl, Br, I) using several standard protocols, transforming the alcohol into a more reactive alkyl halide intermediate, which is useful for subsequent nucleophilic substitution reactions.
Common halogenating agents include:
Thionyl Chloride (SOCl₂): This reagent converts the alcohol to the corresponding alkyl chloride. youtube.com The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.uk The reaction proceeds through an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the reaction center. libretexts.org
Phosphorus Tribromide (PBr₃): For the synthesis of alkyl bromides, PBr₃ is an effective reagent. youtube.com Similar to thionyl chloride, the reaction mechanism is typically Sₙ2, involving a backside attack by the bromide ion on a phosphite (B83602) intermediate, leading to stereochemical inversion. youtube.comlibretexts.org
Hydrogen Halides: Direct reaction with concentrated hydrogen halides (e.g., HBr, HI) can also produce alkyl halides. chemguide.co.uklibretexts.org The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org For primary alcohols, these reactions often require heating. chemguide.co.uk The use of a mixture of sodium bromide with concentrated sulfuric acid is a common method for generating HBr in situ for the synthesis of bromoalkanes. chemguide.co.uk For the preparation of iodoalkanes, a mixture of potassium iodide and concentrated phosphoric acid is used to generate hydrogen iodide. chemguide.co.uk
Reactions Involving the Benzyl Group
The N-benzyl group serves as a common protecting group for the piperazine nitrogen and is also a site for chemical modification.
Hydrogenolysis and Debenzylation Protocols
The removal of the benzyl group (debenzylation) is a crucial step in many synthetic sequences, unmasking the secondary amine of the piperazine ring for further functionalization. The most common method for this transformation is catalytic hydrogenolysis.
A typical protocol involves stirring the compound in a solvent like ethanol (B145695) (EtOH) under a hydrogen atmosphere in the presence of a palladium catalyst. nih.gov Palladium on carbon (Pd/C) is widely used, but palladium hydroxide (B78521) on carbon (Pd(OH)₂, Pearlman's catalyst) is particularly effective for the hydrogenolysis of N-benzyl groups. nih.gov The reaction is often performed at elevated temperatures to ensure complete conversion. nih.gov
Table 2: Typical Debenzylation Protocol
| Reagents & Conditions |
|---|
Aromatic Substitution Reactions on the Phenyl Ring (e.g., nitration, halogenation)
The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (EAS) to introduce various substituents, thereby modifying the electronic and steric properties of the molecule. msu.edumasterorganicchemistry.com The substituent already on the ring dictates the position of the incoming electrophile. uci.edulibretexts.org The piperazin-2-ylethanol moiety, attached via a methylene (B1212753) bridge, acts as an alkyl group, which is an ortho-, para-director and an activating group. uci.edulibretexts.org This means it increases the rate of reaction compared to benzene (B151609) and directs incoming electrophiles to the ortho (2- and 6-) and para (4-) positions of the phenyl ring. uci.edutalkingaboutthescience.com
Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). Given the directing effect of the alkyl substituent, this reaction would be expected to yield a mixture of ortho- and para-nitrobenzyl derivatives.
Halogenation: Halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen (e.g., Cl, Br). masterorganicchemistry.com This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) for chlorination or iron(III) bromide (FeBr₃) for bromination, to generate a more potent electrophile. uci.edu The products would be a mixture of ortho- and para-halobenzyl substituted compounds.
Synthesis of Analogs and Structurally Related Compounds
Variation of the Benzyl Substituent
A key strategy for developing new bioactive molecules is the synthesis of analogs with modified structures. For this compound, varying the benzyl substituent is a common approach to explore structure-activity relationships. This involves replacing the benzyl group with other arylalkyl or substituted benzyl moieties.
Research into sigma receptor ligands has led to the synthesis of a wide range of 4-substituted piperazine derivatives. nih.gov For example, the benzyl group can be replaced with other aromatic systems, such as a naphthylmethyl group, to create compounds like 1-(2-naphthylmethyl)-4-benzyl piperazine. nih.gov The synthesis of such analogs typically involves the alkylation of the piperazine core with a substituted benzyl halide or a related electrophile. The synthesis of various benzylpiperidine derivatives further highlights the modular nature of this synthetic approach, where different substituted aldehydes can be used as precursors to generate a library of analogs with diverse functionalities on the aromatic ring. researchgate.net
Table 3: Examples of Varied Benzyl Substituents in Related Piperazine/Piperidine Structures
| Parent Structure | Varied Substituent Example | Reference |
|---|---|---|
| 4-Benzylpiperazine | 1-(2-Naphthylmethyl) | nih.gov |
| Benzylpiperidine | Benzylpiperidine-derived hydrazones | researchgate.net |
Modification of the Ethanol Side Chain
The 2-hydroxyethyl group attached to the chiral center at the 2-position of the piperazine ring offers a versatile handle for chemical derivatization. Standard transformations of primary alcohols, such as esterification, etherification, and oxidation, can be employed to introduce a variety of functional groups, potentially modulating the compound's physicochemical properties and biological activity.
Esterification: The primary alcohol can readily undergo esterification with a range of carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. A patent from 1978 describes the formation of piperazine-monoalkanol esters, such as 1-piperazineethanol 2,3,4-trimethoxybenzoate, by reacting the alcohol with the corresponding acid derivative. google.com This highlights the general applicability of ester formation for this class of compounds.
Etherification: The hydroxyl group can be converted to an ether linkage. For instance, chemoselective etherification of benzyl alcohols using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol has been reported to be effective, particularly for alcohols with electron-donating groups. researchgate.netorganic-chemistry.org Another approach involves the iron-catalyzed dehydrative etherification of benzylic alcohols with other alcohols. nih.gov These methods could be adapted for the etherification of this compound.
Oxidation: Mild oxidation of the primary alcohol would yield the corresponding aldehyde, while stronger oxidizing agents could produce the carboxylic acid. These oxidized derivatives can then serve as intermediates for further functionalization, such as reductive amination of the aldehyde or amide bond formation from the carboxylic acid.
The following table summarizes potential modifications of the ethanol side chain:
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Esterification | Carboxylic acid (with catalyst), Acid chloride, or Anhydride | Ester |
| Etherification | Alkyl halide with base (e.g., Williamson ether synthesis) | Ether |
| Oxidation (to aldehyde) | Mild oxidizing agents (e.g., PCC, Dess-Martin periodinane) | Aldehyde |
| Oxidation (to carboxylic acid) | Strong oxidizing agents (e.g., KMnO4, Jones reagent) | Carboxylic Acid |
Expansion or Contraction of the Piperazine Ring Analogues
Modification of the heterocyclic core by ring expansion or contraction provides a pathway to novel scaffolds with altered conformational properties.
Ring Expansion to Homopiperazine (B121016) Analogues: The synthesis of homopiperazine analogues, which contain a seven-membered diazepane ring, is a known strategy in medicinal chemistry to explore the structure-activity relationship of piperazine-containing compounds. nih.govnih.gov The synthesis of homopiperazine analogues of other compounds has been reported, suggesting that similar synthetic routes could be applied to create homopiperazine derivatives of this compound. nih.gov This typically involves starting from a suitable precursor that can be cyclized to form the seven-membered ring.
Ring Contraction of the Piperazine Ring: Ring contraction of piperazine derivatives is a less common but documented transformation. A notable example involves the metabolic activation of a 1,3-disubstituted piperazine, which was found to undergo an oxidative ring contraction to yield a substituted imidazoline (B1206853) derivative. nih.govacs.org This process is proposed to proceed through the formation of a reactive imine-amide intermediate. acs.org While this was observed under metabolic conditions, it demonstrates the possibility of piperazine ring contraction. Other synthetic methods for ring contraction of saturated heterocycles, such as photomediated reactions or rearrangements like the Favorskii or Demjanov rearrangements, could potentially be adapted for this purpose, although they would likely require significant substrate modification. nih.govwikipedia.org
The table below outlines strategies for modifying the piperazine ring:
| Ring Modification | Synthetic Strategy | Resulting Analogue |
| Ring Expansion | Synthesis from acyclic precursors or ring-closing metathesis | Homopiperazine Analogue |
| Ring Contraction | Oxidative rearrangement, Photochemical methods | Imidazoline or other five-membered ring analogues |
Applications of R 2 4 Benzylpiperazin 2 Yl Ethanol As a Chiral Building Block
Role in the Construction of Complex Organic Architectures
Chiral building blocks are fundamental to the synthesis of complex natural products and pharmaceuticals. nih.gov The piperazine (B1678402) scaffold, a common motif in biologically active compounds, combined with the specific chirality of (R)-2-(4-benzylpiperazin-2-yl)ethanol, positions it as a valuable starting point for constructing elaborate molecular designs. The benzyl (B1604629) group serves as a common protecting group for the N-4 nitrogen of the piperazine, which can be removed at a later synthetic stage to allow for further functionalization. mdpi.com The primary alcohol of the ethanol (B145695) side chain and the secondary amine at N-1 are reactive sites that can be selectively modified to build larger and more complex structures. While the potential is significant, specific examples of its direct incorporation into the total synthesis of complex natural products are not extensively documented in publicly available literature.
Precursor for Other Chiral Piperazine-Containing Molecules
One of the primary applications of this compound is as a starting material for the synthesis of other, more elaborate chiral piperazine derivatives. Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry due to their widespread presence in natural and synthetic bioactive molecules. nih.govmdpi.com
The inherent reactivity of the functional groups in this compound allows it to serve as a scaffold for generating novel heterocyclic systems. nih.gov For instance, the ethanol side chain can undergo various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, followed by intramolecular cyclization with the N-1 amine to form bicyclic structures. Alternatively, reaction of the N-1 amine with bifunctional electrophiles can lead to the formation of fused ring systems. Such derivatizations are crucial in drug discovery for exploring new chemical space and developing compounds with novel biological activities. nih.gov A recent study detailed the synthesis of various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles, showcasing how the piperazine core can be extended to create diverse molecular libraries. mdpi.com
Table 1: Potential Transformations for Creating New Heterocyclic Systems This table is illustrative of the potential chemical transformations based on the compound's functional groups, as specific examples for this compound are not detailed in the searched literature.
| Reaction Type | Functional Group Involved | Potential Product Class |
|---|---|---|
| Intramolecular Cyclization | N-1 Amine and modified ethanol side chain | Bicyclic Piperazine Derivatives |
| Pictet-Spengler Reaction | N-1 Amine and an aldehyde | Fused Tetrahydroisoquinoline-Piperazines |
Chiral ligands are essential components in asymmetric catalysis, where they transfer stereochemical information to a metal center, enabling the selective formation of one enantiomer of a product. nih.govresearchgate.net Chiral piperazine derivatives are attractive candidates for ligand design due to their rigid conformation and the presence of two nitrogen atoms that can coordinate to metal centers.
The this compound molecule can be elaborated into various types of chiral ligands. researchgate.net For example, the hydroxyl group can be converted into a phosphine (B1218219), thiol, or other coordinating group. The N-1 amine can also be functionalized to create bidentate or tridentate ligands. These ligands could potentially be used in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions. scispace.comscilit.com While the development of chiral ligands is a prominent area of research, specific literature detailing the synthesis and application of ligands derived directly from this compound is limited.
Intermediate in Multi-Step Organic Syntheses
For instance, chiral piperazine derivatives are key components in a variety of drugs. The synthesis of Maropitant, a neurokinin-1 (NK1) receptor antagonist used as an antiemetic, involves a chiral piperazine core, though patent literature does not explicitly confirm the use of this compound as the direct starting material. google.comuniupo.it The general strategy often involves coupling a chiral piperazine intermediate with other aromatic or heterocyclic fragments to build the final drug molecule.
Table 2: Illustrative Use as an Intermediate in a Hypothetical Synthesis This table demonstrates a plausible synthetic sequence where the title compound could be used, as direct examples are not available in the provided search results.
| Step | Reaction | Reagent(s) | Resulting Intermediate |
|---|---|---|---|
| 1 | Mesylation of Alcohol | Methanesulfonyl chloride, Triethylamine (B128534) | (R)-2-(4-benzylpiperazin-2-yl)ethyl methanesulfonate |
| 2 | Nucleophilic Substitution | Aromatic Amine (ArNH2) | (R)-N-Aryl-2-(4-benzylpiperazin-2-yl)ethanamine |
| 3 | Debenzylation | H2, Pd/C | (R)-N-Aryl-2-(piperazin-2-yl)ethanamine |
Analytical and Spectroscopic Methods for Characterization and Purity Assessment
Determination of Enantiomeric Purity (Enantiomeric Excess)
The enantiomeric excess (e.e.), a measure of the purity of a chiral substance, is a critical parameter for (R)-2-(4-benzylpiperazin-2-yl)ethanol. Several analytical techniques are utilized to quantify the proportion of the desired (R)-enantiomer relative to its (S)-counterpart.
Chiral High-Performance Liquid Chromatography (HPLC) Methods
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation.
For piperazine (B1678402) derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. For instance, a typical method for a compound like this compound might employ a Chiralpak® or Lux® column. The mobile phase is carefully selected to optimize the separation, often consisting of a mixture of a non-polar solvent like hexane and a more polar alcohol such as isopropanol or ethanol (B145695), sometimes with a small amount of an amine additive like diethylamine (DEA) to improve peak shape and resolution.
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity of Piperazine Analogs
| Parameter | Value |
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers with distinct retention times. |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography (GC) with a chiral stationary phase is another powerful technique for determining enantiomeric purity, particularly for volatile compounds or those that can be derivatized to increase volatility. The principle is similar to chiral HPLC, where a chiral column allows for the separation of enantiomers.
For a compound containing amine and alcohol functionalities like this compound, derivatization is often necessary to improve its chromatographic properties. This can be achieved by reacting the molecule with a derivatizing agent, such as trifluoroacetic anhydride, to form a more volatile derivative. The derivatized enantiomers are then separated on a chiral GC column, often one coated with a cyclodextrin-based stationary phase.
Table 2: Representative Chiral GC Conditions for Analysis of Chiral Amines/Alcohols
| Parameter | Value |
| Column | Chiraldex® G-TA (or similar cyclodextrin-based CSP) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temp. | 250 °C |
| Detector Temp. | 270 °C (FID) |
| Oven Program | Start at a suitable temperature (e.g., 150 °C), hold, then ramp to a higher temperature. |
| Derivatization | Often required (e.g., acylation) |
| Expected Outcome | Separation of the derivatized enantiomers, allowing for e.e. calculation from peak areas. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric excess through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs). These are chiral compounds that interact with the enantiomers of the analyte to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum.
Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used. When a small amount of the CSR is added to a solution of the racemic or enantiomerically enriched compound, the signals in the ¹H or ¹³C NMR spectrum corresponding to protons or carbons near the site of interaction will split into two sets of peaks, one for each diastereomeric complex. The ratio of the integrals of these separated peaks directly corresponds to the ratio of the enantiomers, allowing for the calculation of the enantiomeric excess.
Structural Elucidation Techniques
Confirming the precise chemical structure of this compound is achieved through a combination of advanced spectroscopic techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for structural assignments)
While standard ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques are employed for unambiguous structural assignment.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, the protons of the piperazine ring, and the protons of the ethanol side chain.
¹³C NMR: The carbon NMR spectrum indicates the number of different types of carbon atoms in the molecule.
2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity of atoms within the molecule.
COSY spectra show correlations between protons that are coupled to each other, helping to identify adjacent protons.
HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to.
HMBC spectra show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the complete molecular framework.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic (Benzyl) | 7.20 - 7.40 | 127 - 138 |
| Benzyl CH₂ | ~3.50 | ~63 |
| Piperazine Ring CH, CH₂ | 2.00 - 3.80 | 45 - 60 |
| Ethanol CH₂-CH₂-OH | 2.50 - 3.70 | 55 - 65 |
| Ethanol OH | Variable | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS) Techniques (e.g., HRMS for molecular formula confirmation)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental formula of the compound, confirming that it is consistent with the expected C₁₃H₂₀N₂O for 2-(4-benzylpiperazin-2-yl)ethanol (B3143093).
Fragmentation Pattern: In addition to the molecular ion, the mass spectrum will show a characteristic fragmentation pattern. The way the molecule breaks apart upon ionization can provide valuable structural information. For N-benzylpiperazine derivatives, a common fragmentation is the cleavage of the benzylic bond, leading to a prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺). Other fragments will arise from the cleavage of the piperazine ring and the ethanol side chain.
Table 4: Key Mass Spectrometry Data for 2-(4-benzylpiperazin-2-yl)ethanol
| Technique | Information Provided | Expected Result |
| HRMS (e.g., ESI-TOF) | Molecular Formula Confirmation | [M+H]⁺ calculated for C₁₃H₂₁N₂O⁺: 221.1648; Found: within a few ppm. |
| MS/MS (Tandem MS) | Structural Fragmentation | Characteristic fragments including m/z 91 (benzyl cation) and fragments corresponding to the piperazine and ethanol moieties. |
By combining these analytical and spectroscopic methods, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and enantiomeric integrity.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are essential for separating this compound from any impurities, including starting materials, byproducts from synthesis, degradation products, and its corresponding (S)-enantiomer. The control of impurities is a critical issue in the pharmaceutical industry. researchgate.net
Gas chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly effective technique for assessing the purity of volatile and thermally stable compounds like piperazine derivatives. researchgate.net The method separates components of a mixture based on their partitioning between a stationary phase in a capillary column and a gaseous mobile phase.
For this compound, a GC method would be developed to separate the main compound from any potential volatile impurities. GC-MS is particularly valuable as it provides mass spectra for eluted peaks, aiding in the identification of unknown impurities. oup.com The development of a GC method often involves optimizing the column type, temperature program, and detector settings to achieve good resolution and peak shape.
The following table outlines a potential GC method for the purity analysis of this compound.
Table 3: Example Gas Chromatography (GC) Method Parameters
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Oven Program | Start at 150°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) at 300°C or Mass Spectrometer (MS) |
| Diluent | Methanol (B129727) or Dichloromethane (B109758) |
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity and impurity profiling of pharmaceutical compounds due to its versatility and high resolution. bjbms.org For a chiral compound like this compound, HPLC is indispensable for two primary reasons: assessing chemical purity (related substances) and determining enantiomeric purity (the amount of the unwanted S-enantiomer).
Computational and Theoretical Studies
Conformational Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule such as (R)-2-(4-benzylpiperazin-2-yl)ethanol are intrinsically linked to its three-dimensional structure. Conformational analysis is therefore critical to understanding its behavior. The central piperazine (B1678402) ring typically adopts a low-energy chair conformation to minimize angular and torsional strain. However, the presence of two key substituents—a benzyl (B1604629) group at the N4 position and a hydroxyethyl (B10761427) group at the C2 position—gives rise to several possible conformers with distinct energy levels.
Computational studies on similar 2-substituted piperazines have shown a preference for the substituent at the C2 position to adopt an axial orientation. nih.gov This preference can be particularly stabilized in molecules with a hydroxyethyl group, where an intramolecular hydrogen bond can form between the hydroxyl proton and the N1 nitrogen atom of the piperazine ring. nih.gov For the bulky benzyl group at the N4 position, an equatorial orientation is strongly favored to minimize steric hindrance with the piperazine ring hydrogens.
A potential energy surface (PES) scan, typically performed using Density Functional Theory (DFT), can elucidate the energy landscape by systematically rotating the key dihedral angles. indexcopernicus.com This analysis reveals the global minimum energy conformer and the energy barriers between different conformations. For this compound, the most stable conformer is predicted to be a chair form with the N-benzyl group in an equatorial position and the C-hydroxyethyl group in an axial position, stabilized by an internal hydrogen bond.
Table 1: Illustrative Relative Energies of Key Conformers for this compound Relative energies (ΔE) are hypothetical values based on studies of analogous compounds to illustrate the expected stability order.
| Conformer | N4-Benzyl Position | C2-Hydroxyethyl Position | Relative Energy (ΔE) (kcal/mol) | Notes |
|---|---|---|---|---|
| 1 (Global Minimum) | Equatorial | Axial | 0.00 | Stabilized by intramolecular H-bond nih.gov |
| 2 | Equatorial | Equatorial | ~1.5 - 2.5 | Steric repulsion may destabilize this form |
| 3 | Axial | Axial | > 4.0 | High steric strain from the axial benzyl group |
| 4 | Axial | Equatorial | > 5.0 | High steric strain from the axial benzyl group |
Electronic Structure and Reactivity Predictions
The electronic properties of a molecule govern its reactivity. Quantum chemical calculations, particularly DFT, are used to determine these characteristics by analyzing the molecular orbitals and charge distribution. researchgate.netresearchgate.net Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich benzyl ring and the nitrogen atoms, which possess lone pairs of electrons. The LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. This is often centered on the aromatic ring and the C-N bonds of the piperazine core.
The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and thus more reactive. mdpi.comnih.gov The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. bohrium.comias.ac.in For this molecule, the MEP would show negative potential (red/yellow) around the nitrogen atoms and the hydroxyl oxygen, identifying these as nucleophilic centers. Regions of positive potential (blue) would be found around the hydroxyl hydrogen and the hydrogens on the carbon atoms adjacent to the nitrogens, indicating electrophilic sites.
Table 2: Representative Predicted Electronic Properties Values are typical for similar heterocyclic compounds as determined by DFT calculations (e.g., at the B3LYP/6-311G(d,p) level).
| Property | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | ~ -6.2 eV | Energy of the outermost electrons; indicates electron-donating ability. ias.ac.in |
| LUMO Energy | ~ -0.5 eV | Energy of the lowest empty orbital; indicates electron-accepting ability. ias.ac.in |
| HOMO-LUMO Gap (ΔE) | ~ 5.7 eV | Indicates high kinetic stability and moderate reactivity. mdpi.comirjweb.com |
| Dipole Moment | ~ 2.5 - 3.5 D | Reflects the overall polarity of the molecule. |
Molecular Dynamics Simulations related to Synthetic Pathways or Interactions
While often used to study drug-receptor interactions, Molecular Dynamics (MD) simulations can also provide valuable insights into synthetic pathways by modeling the system at an atomistic level in a simulated solvent environment. chemrxiv.orgnih.gov For the synthesis of this compound, MD simulations could be employed to investigate the intermolecular interactions and dynamic processes that are difficult to probe experimentally.
For instance, in a reductive amination synthesis, MD simulations could model the diffusion of reactants, the role of the solvent in stabilizing intermediates, and the conformational changes required for the reactants to approach the transition state. nih.gov By simulating the behavior of the piperazine precursor, the benzylating agent, and the reducing agent in a solvent box, one could study:
Solvation Effects: How solvent molecules (e.g., methanol (B129727), dichloroethane) arrange around the reactants and intermediates, and how this affects their stability and reactivity. acs.org
Reactant Association: The preferred orientation and dynamics of the pre-reaction complex formation between the amine and the aldehyde.
Conformational Dynamics: The flexibility of intermediates, such as the hemiaminal or iminium ion, and how their conformational preferences might influence the stereochemical outcome of the reaction.
Although specific MD studies on the synthesis of this exact molecule are not prevalent, the methodology has been successfully applied to understand reaction mechanisms in similar chemical systems, providing a powerful complement to static quantum mechanical calculations. chemrxiv.org
Mechanistic Investigations of Synthesis Reactions
A common and efficient route for the synthesis of N-benzylpiperazines is the reductive amination of an aldehyde with a piperazine precursor. mdpi.com For this compound, this would involve the reaction of (R)-2-(piperazin-2-yl)ethanol with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB). acs.orgnih.gov
Computational studies using DFT have been instrumental in elucidating the detailed mechanism of reductive amination. semanticscholar.orgscholaris.canih.gov The reaction proceeds through several key steps:
Hemiaminal Formation: The nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon of benzaldehyde, forming a tetrahedral hemiaminal intermediate.
Iminium Ion Formation: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, followed by the elimination of a water molecule to form a planar, electrophilic iminium ion.
Hydride Reduction: The reducing agent, STAB, delivers a hydride ion to the iminium carbon. DFT calculations show that this step has a lower activation energy than the direct reduction of the starting aldehyde, which explains the high selectivity of the reaction. acs.orgnih.gov The transition state for the hydride transfer is often stabilized by coordination with the sodium ion from the borohydride reagent. nih.gov
DFT calculations can model the energy profile of this entire pathway, identifying the structures of all intermediates and transition states. This allows for a quantitative understanding of the reaction kinetics and the factors that control its efficiency and selectivity. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides highly accurate predictions of spectroscopic data, which are invaluable for structure verification and interpretation of experimental spectra. bohrium.com DFT methods are routinely used to calculate NMR chemical shifts and vibrational frequencies.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP, is the standard for calculating nuclear magnetic shielding tensors. nih.govuncw.eduimist.ma The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, usually tetramethylsilane (TMS), calculated at the same level of theory. imist.mamdpi.com The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.govnih.govgithub.io
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Values are representative for the proposed structure, calculated relative to TMS.
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Aromatic-H (ortho, meta, para) | 7.25 - 7.40 | 127.5 - 130.0 | Typical range for a monosubstituted benzene (B151609) ring. |
| Benzyl-CH₂ | ~ 3.55 | ~ 63.0 | Protons and carbon are deshielded by the adjacent nitrogen and aromatic ring. |
| Piperazine-H (ring) | 2.40 - 3.10 | 45.0 - 55.0 | Complex multiplet patterns due to axial/equatorial environments. |
| Ethanol-CH₂-O | ~ 3.65 | ~ 60.5 | Deshielded by the adjacent hydroxyl group. |
| Ethanol-CH₂-N | ~ 2.80 | ~ 58.0 | Adjacent to the chiral center and nitrogen. |
| Hydroxyl-OH | Variable (e.g., ~2.5) | - | Shift is dependent on solvent and concentration. |
Vibrational Frequencies (IR/Raman): DFT calculations can also predict the vibrational modes of a molecule. The calculated harmonic frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental FT-IR and FT-Raman spectra. ultraphysicalsciences.org This analysis allows for the confident assignment of every band in the experimental spectrum to a specific molecular motion (e.g., stretching, bending, or scissoring). sci-hub.seresearchgate.net
Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) Values are scaled harmonic frequencies typical for the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
|---|---|---|
| O-H Stretch | 3350 - 3450 | Broad band, indicative of hydrogen bonding. |
| Aromatic C-H Stretch | 3030 - 3090 | Sharp peaks characteristic of the phenyl group. ultraphysicalsciences.org |
| Aliphatic C-H Stretch | 2800 - 3000 | Stretching of CH₂ groups in the piperazine and ethyl chains. |
| Aromatic C=C Stretch | 1450 - 1600 | Multiple bands from the benzene ring stretching. ultraphysicalsciences.org |
| C-O Stretch | 1050 - 1150 | Primary alcohol C-O stretching vibration. |
| C-N Stretch | 1100 - 1250 | Stretching vibrations of the piperazine ring amines. |
Q & A
Q. What are the recommended enantioselective synthesis methods for (R)-2-(4-benzylpiperazin-2-yl)ethanol, and how is enantiomeric purity validated?
- Methodological Answer : Enantioselective synthesis can employ chiral auxiliaries or asymmetric catalysis. For example, using (R)-configured starting materials or chiral catalysts (e.g., Ru-BINAP complexes) during key coupling steps. Resolution via chiral chromatography (e.g., Chiralpak® columns) or enzymatic kinetic resolution may separate enantiomers. Enantiomeric purity is validated using chiral HPLC (e.g., with a Chiralcel OD-H column) or NMR with chiral solvating agents (e.g., Eu(hfc)) .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Spectroscopy :
- / NMR to confirm proton environments and carbon backbone.
- High-resolution mass spectrometry (HRMS) for molecular formula verification.
- Crystallography :
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement to resolve stereochemistry and bond geometries .
- Hydrogen bonding and piperazine ring conformation analysis using Mercury software.
Advanced Research Questions
Q. How can computational frameworks predict thermodynamic properties (e.g., vaporization enthalpy) of this compound?
- Methodological Answer : Utilize the "centerpiece" approach (group contribution method) to estimate vaporization enthalpy by decomposing the molecule into functional groups (benzyl, piperazine, ethanol) and summing their contributions. Quantum mechanical calculations (DFT at B3LYP/6-311++G(d,p)) can refine predictions, accounting for intramolecular interactions like hydrogen bonding .
Q. What strategies address contradictions in reported biological activity data for piperazine derivatives such as this compound?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (pH, temperature, solvent) and cell lines.
- Data Analysis : Apply multivariate statistics (e.g., PCA) to identify outliers. Validate receptor binding affinities using SPR or ITC.
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., PubChem, ChEMBL) to identify consensus trends .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates.
- Waste Management : Segregate organic waste containing piperazine derivatives; neutralize acidic/basic byproducts before disposal .
- Emergency Measures : For inhalation exposure, administer oxygen and seek medical attention. Skin contact requires immediate washing with soap/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
